molecular formula C16H15N3O B3253916 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole CAS No. 229171-17-9

4-(2-Aminophenyl)-1-(benzyloxy)pyrazole

Cat. No.: B3253916
CAS No.: 229171-17-9
M. Wt: 265.31 g/mol
InChI Key: IUSZRZNZMQQKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminophenyl)-1-(benzyloxy)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an aminophenyl group and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole typically involves the reaction of 2-aminophenylhydrazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminophenyl)-1-(benzyloxy)pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic conditions to substitute the benzyloxy group.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Aminophenyl)-1-(benzyloxy)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active site residues, while the benzyloxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminophenyl)-1-(benzyloxy)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the aminophenyl and benzyloxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1-phenylmethoxypyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-16-9-5-4-8-15(16)14-10-18-19(11-14)20-12-13-6-2-1-3-7-13/h1-11H,12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSZRZNZMQQKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C=C(C=N2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminophenyl)-1-(benzyloxy)pyrazole
Reactant of Route 2
Reactant of Route 2
4-(2-Aminophenyl)-1-(benzyloxy)pyrazole
Reactant of Route 3
Reactant of Route 3
4-(2-Aminophenyl)-1-(benzyloxy)pyrazole
Reactant of Route 4
4-(2-Aminophenyl)-1-(benzyloxy)pyrazole
Reactant of Route 5
Reactant of Route 5
4-(2-Aminophenyl)-1-(benzyloxy)pyrazole
Reactant of Route 6
Reactant of Route 6
4-(2-Aminophenyl)-1-(benzyloxy)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.